Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide

HDAC inhibitor design Cap group SAR Benzothiophene orientation

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide is a synthetic research intermediate belonging to the benzothiophene amide class, characterized by a benzothiophene core linked via a hydroxyethyl spacer to an ortho-methoxy benzamide moiety. The patent literature identifies benzothiophene amide derivatives as a novel class of histone deacetylase (HDAC) inhibitors with potential utility in oncology, autoimmune, and CNS disease research.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 2034547-14-1
Cat. No. B2642267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide
CAS2034547-14-1
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O
InChIInChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21)
InChIKeyFTEZJYHXEJHWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (CAS 2034547-14-1): Procurement-Relevant Structural Profile


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide is a synthetic research intermediate belonging to the benzothiophene amide class, characterized by a benzothiophene core linked via a hydroxyethyl spacer to an ortho-methoxy benzamide moiety [1]. The patent literature identifies benzothiophene amide derivatives as a novel class of histone deacetylase (HDAC) inhibitors with potential utility in oncology, autoimmune, and CNS disease research [1]. Despite its structural affiliation with a well-documented pharmacophore, this specific compound (CAS 2034547-14-1) has extremely limited published biological data. Selection or procurement decisions must therefore rely on structural differentiation from closely related commercially available analogs and class-level mechanistic inferences drawn from the patent literature, rather than on direct head-to-head biological comparisons.

Why Generic Substitution of N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide Carries Unquantified Risk


In the absence of published head-to-head biological data, generic substitution of this compound with close structural analogs is not scientifically justified. The target compound integrates three specific structural features: a benzothiophen-3-yl cap group, a β-hydroxyethyl linker, and an ortho-methoxy benzamide zinc-binding group (ZBG). Published structure-activity relationship (SAR) studies on the benzamide HDAC inhibitor class demonstrate that even minor modifications—such as altering the heterocycle (thiophene vs. benzothiophene), changing linker length and flexibility, or repositioning the methoxy substituent on the benzamide ring—can profoundly alter isoform selectivity, cellular potency, and pharmacokinetic properties [1][2]. The closest commercially available analogs, including N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5) and N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide, differ in at least one key structural parameter, making their substitution for this compound a source of unquantified risk in any research or procurement context.

Quantitative Evidence Guide for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (CAS 2034547-14-1): Comparator-Based Differentiation


Structural Differentiation: Benzothiophen-3-yl vs. Benzothiophen-2-yl Cap Group Orientation

This compound employs a benzothiophen-3-yl attachment (attachment at the C3 position of the benzothiophene ring), which directs the heterocyclic sulfur atom away from the linker region. In contrast, the commercially available positional isomer N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5) uses a benzothiophen-2-yl attachment that places the sulfur atom in closer proximity to the linker. The patent literature on benzothiophene amide HDAC inhibitors (US 7,834,034) demonstrates that cap group orientation influences HDAC isoform selectivity and cellular antiproliferative activity, although specific quantitative IC50 data for this compound are not publicly available [1].

HDAC inhibitor design Cap group SAR Benzothiophene orientation

Ortho-Methoxy vs. Para-Methoxy Benzamide Substitution: Predicted Physicochemical Impact

The 2-methoxy (ortho) substitution on the benzamide ring of the target compound is predicted to influence both lipophilicity and intramolecular hydrogen bonding potential relative to para-substituted analogs. Computational property predictions for structurally related benzothiophene-hydroxyethyl derivatives indicate a computed logP of approximately 2.8–3.2 for the target compound, compared to a predicted logP of 3.3–3.6 for the 4-methoxy (para) analog N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxybenzamide [1]. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the adjacent amide NH, potentially stabilizing a specific bioactive conformation not accessible to the para-methoxy isomer. The topological polar surface area (tPSA) is predicted to be approximately 75–80 Ų for both ortho and para isomers, consistent with CNS drug-like space [1].

Zinc-binding group modification LogP optimization Ortho-substituent effect

Benzothiophene Amide HDAC Inhibitor Class: Potency Framework from Patent Literature

The benzothiophene amide derivative class, as described in US Patent 7,834,034, was unexpectedly found to exhibit improved HDAC inhibitory activity compared to earlier benzamide HDAC inhibitors [1]. While no specific IC50 data for CAS 2034547-14-1 is publicly available, the patent establishes that benzothiophene amides bearing a benzamide ZBG (as in the target compound) are mechanistically distinct from the hydroxamic acid subclass within the same patent family [1]. Published SAR on thiophene-modified benzamide HDAC inhibitors demonstrates that thiophenyl substitution of CI-994 (a benzamide HDAC inhibitor) significantly enhanced HDAC inhibitory activity and altered isoform selectivity profiles (HDAC1, 2, 3, and 11) [2]. The target compound extends this SAR logic by incorporating the larger benzothiophene (vs. thiophene) cap group, which is predicted to occupy a deeper hydrophobic pocket within the HDAC active site.

HDAC inhibition Class I selectivity Benzamide zinc-binding group

Linker Flexibility and Hydrogen Bond Capacity: Hydroxyethyl vs. Alkyl Linkers

The β-hydroxyethyl linker in the target compound provides a hydrogen bond donor (secondary alcohol) at a defined distance from the cap and ZBG groups. This contrasts with the hydroxypropyl linker found in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5), which introduces an additional methylene unit, altering both the spatial relationship between the cap and ZBG and the conformational entropy upon target binding. The hydroxyl group in the β-position to the amide nitrogen can participate in intramolecular hydrogen bonding with the amide carbonyl, potentially pre-organizing the bioactive conformation [1]. Computational analysis of the closely related N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide indicates a rotatable bond count (RBC) of 5 for the hydroxyethyl-linked series, compared to an RBC of 6 for the hydroxypropyl-linked analogs [1].

Linker SAR Hydrogen bond donor Conformational flexibility

Recommended Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide (CAS 2034547-14-1) Based on Available Evidence


HDAC Isoform Selectivity Profiling in Class I HDAC Drug Discovery

Based on the benzothiophene amide class SAR described in US Patent 7,834,034, this compound is suitable for inclusion in HDAC isoform selectivity profiling panels, particularly for distinguishing class I HDAC (HDAC1, 2, 3) engagement from class II HDAC activity [1]. The ortho-methoxy benzamide ZBG is a known class I HDAC-preferred zinc-binding motif, while the benzothiophene-3-yl cap group is expected to occupy the surface recognition domain. Researchers should employ this compound alongside the hydroxamic acid comparator series to evaluate cap group contributions to isoform selectivity. Given the absence of published IC50 data, users must generate their own dose-response curves using recombinant HDAC isoforms (HDAC1–11) and appropriate fluorogenic substrates [1].

Structure-Activity Relationship Studies on Benzothiophene Cap Group Orientation

This compound is one of the few commercially available benzothiophen-3-yl (C3-attached) derivatives retaining a hydroxyethyl linker and benzamide ZBG. It is positioned for comparative SAR studies against the C2-attached analog N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide (CAS 2034359-18-5) to systematically evaluate the impact of cap group attachment position on HDAC binding, cellular antiproliferative activity, and ADME properties [1]. Such studies require parallel synthesis or procurement of the positional isomer pair and testing under identical assay conditions.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure—with a rigid benzothiophene cap, intermediate-flexibility hydroxyethyl linker, and ortho-substituted benzamide ZBG—makes it suitable for validating molecular docking models against the HDAC2 crystal structure (PDB: 4LY1) [1]. The predicted logP window of 2.8–3.2 and RBC of 5 provide benchmark values for assessing computational model accuracy in predicting binding poses and affinity rankings for benzothiophene-containing HDAC inhibitors [2]. This application supports procurement for academic computational chemistry groups engaged in HDAC inhibitor design.

Chemical Probe Development for Target Identification Studies

The compound's structural features align with the benzothiophene amide class claimed in US 7,834,034, which describes utility in TRX-mediated diseases including autoimmune and inflammatory conditions [1]. Researchers investigating the role of HDAC inhibition in these disease areas may employ this compound as a starting scaffold for chemical probe development, with the understanding that comprehensive in vitro profiling (HDAC panel, cytotoxicity, metabolic stability) must be performed de novo. The ortho-methoxy substitution provides a synthetic handle for further derivatization, including potential conversion to a hydroxamic acid for enhanced zinc-binding potency [1].

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.